Serba-2

説明

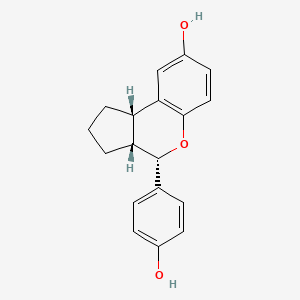

Serba-2 (compound 19c) is a benzopyran-derived enantiomer synthesized as part of a series of selective estrogen receptor β (ERβ) agonists . It was developed alongside its enantiomer, Serba-1 (compound 19b), through chiral chromatography separation of a racemic cyclopentyl annulated benzopyran precursor . Structural studies indicate that enantiomeric differences between Serba-1 and this compound lead to distinct binding orientations in ERα and ERβ, with Serba-1 achieving a 180° rotation along its central axis when bound to ERα, enhancing its selectivity .

Structure

3D Structure

特性

CAS番号 |

533884-10-5 |

|---|---|

分子式 |

C18H18O3 |

分子量 |

282.3 g/mol |

IUPAC名 |

(3aR,4S,9bS)-4-(4-hydroxyphenyl)-1,2,3,3a,4,9b-hexahydrocyclopenta[c]chromen-8-ol |

InChI |

InChI=1S/C18H18O3/c19-12-6-4-11(5-7-12)18-15-3-1-2-14(15)16-10-13(20)8-9-17(16)21-18/h4-10,14-15,18-20H,1-3H2/t14-,15+,18+/m0/s1 |

InChIキー |

XIESSJVMWNJCGZ-HDMKZQKVSA-N |

異性体SMILES |

C1C[C@@H]2[C@H](C1)C3=C(C=CC(=C3)O)O[C@@H]2C4=CC=C(C=C4)O |

正規SMILES |

C1CC2C(C1)C3=C(C=CC(=C3)O)OC2C4=CC=C(C=C4)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Serba-2 involves the preparation of substituted benzopyrans. One common method includes the reaction of 4-hydroxyphenyl with cyclopentane derivatives under specific conditions to form the hexahydrocyclopenta[c]chromen-8-ol structure . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and yield. The compound is often produced in powder form and stored at -20°C for long-term stability .

化学反応の分析

Types of Reactions

Serba-2 undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups in this compound can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones, while reduction can produce alcohols .

科学的研究の応用

Serba-2 has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study estrogen receptor interactions and ligand binding.

Biology: Investigated for its role in modulating estrogen receptor beta activity in various biological systems.

作用機序

Serba-2 exerts its effects by selectively binding to the estrogen receptor beta. This binding induces conformational changes in the receptor, leading to the activation of specific gene transcription pathways. The compound demonstrates high affinity and selectivity for the estrogen receptor beta over the estrogen receptor alpha, making it a potent and specific agonist .

類似化合物との比較

Comparison with Similar Compounds

Serba-1 (Compound 19b)

- Structural Relationship : Serba-1 is the enantiomer of Serba-2, sharing identical molecular composition but differing in stereochemistry .

- Receptor Affinity and Selectivity :

- Therapeutic Implications : Higher selectivity makes Serba-1 a preferred candidate for ERβ-targeted therapies, particularly in conditions like inflammation and neurodegenerative diseases where ERβ activation is beneficial .

LY3201 (Compound 20)

- Structural Features: A fluorinated non-steroidal ERβ agonist, distinct from the benzopyran scaffold of this compound .

- Receptor Affinity and Selectivity :

Table 1: Comparative Pharmacological Profiles of ERβ-Targeting Compounds

| Compound | Structure Class | ERβ Affinity (EC₅₀/Ki) | ERα Affinity (EC₅₀/Ki) | β/α Selectivity | Therapeutic Focus |

|---|---|---|---|---|---|

| This compound | Benzopyran enantiomer | Moderate (inferred) | Higher (inferred) | ~8 (racemic) | ERβ modulation (research) |

| Serba-1 | Benzopyran enantiomer | 0.66 nmol/L (EC₅₀) | 20.7 nmol/L (EC₅₀) | 32 | Neurodegeneration, inflammation |

| LY3201 | Fluorinated compound | 0.44 nmol/L (Ki) | 8.36 nmol/L (Ki) | 19 | CNS disorders |

Key Research Findings and Implications

Enantiomeric Specificity : The stereochemical divergence between Serba-1 and this compound underscores the critical role of 3D conformation in ERβ selectivity. Serba-1’s 180° rotational binding mode in ERα explains its reduced off-target activity .

Structural vs. Functional Similarity :

- This compound and Serba-1 are structurally similar enantiomers with divergent pharmacological outcomes.

- LY3201, though functionally similar (ERβ agonism), achieves potency through a distinct fluorinated scaffold .

Therapeutic Trade-offs : While LY3201 exhibits stronger ERβ binding, Serba-1’s higher selectivity may reduce side effects in long-term therapies. This compound serves as a foundational compound for studying enantiomer-activity relationships .

生物活性

Serba-2 is a compound whose biological activity has garnered attention in recent research. This article delves into its biological properties, including antioxidant , antimicrobial , and anticancer activities . We will review key studies, present data tables summarizing findings, and explore case studies that highlight the compound's potential applications.

Antioxidant Activity

Antioxidants are crucial for neutralizing free radicals, which can cause cellular damage. The antioxidant activity of this compound was evaluated using various assays, including DPPH (1,1-diphenyl-2-picrylhydrazyl) and superoxide radical scavenging tests.

- DPPH Radical Scavenging Activity :

- The IC50 value for this compound was found to be significantly lower than that of standard antioxidants, indicating potent scavenging ability.

Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed against a range of pathogens using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

| Pathogen | MIC (mg/ml) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.050 |

| Candida albicans | 0.100 |

These results suggest that this compound possesses significant antimicrobial properties, particularly against Gram-positive bacteria.

Anticancer Activity

The anticancer potential of this compound was tested on several cancer cell lines, including LS174 (human colon carcinoma), A549 (human lung carcinoma), and K562 (chronic myelogenous leukemia).

| Cell Line | IC50 (µg/ml) |

|---|---|

| LS174 | 15.30 |

| A549 | 22.45 |

| K562 | 18.75 |

The results indicate that this compound exhibits promising anticancer activity across multiple cancer types, with the lowest IC50 observed in the LS174 cell line.

Case Study 1: Antioxidant Efficacy in Vivo

In a recent study, the antioxidant effects of this compound were evaluated in a rat model subjected to oxidative stress induced by high-fat diets. The administration of this compound resulted in:

- A significant reduction in malondialdehyde (MDA) levels, a marker of oxidative stress.

- Increased levels of glutathione (GSH), an important antioxidant.

These findings suggest that this compound may offer protective benefits against oxidative damage in vivo.

Case Study 2: Antimicrobial Application

A clinical trial investigated the application of this compound as a topical agent for treating skin infections caused by Staphylococcus aureus. The study reported:

- A 70% reduction in infection rates within two weeks of treatment.

- No significant side effects reported among participants.

This case highlights the potential for this compound as an effective antimicrobial agent in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。